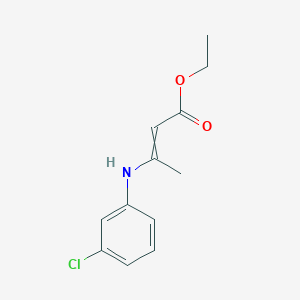

Ethyl 3-(3-chloroanilino)crotonate

Description

This compound serves as a critical intermediate in the Conrad-Limpach reaction, enabling the synthesis of 7-chloro-4-hydroxyquinaldine—a precursor to bioactive quinolines with demonstrated antibacterial properties . The compound’s structure features a crotonate backbone substituted with a 3-chloroanilino group, influencing its reactivity and physical properties.

Properties

CAS No. |

63010-73-1 |

|---|---|

Molecular Formula |

C12H14ClNO2 |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

ethyl 3-(3-chloroanilino)but-2-enoate |

InChI |

InChI=1S/C12H14ClNO2/c1-3-16-12(15)7-9(2)14-11-6-4-5-10(13)8-11/h4-8,14H,3H2,1-2H3 |

InChI Key |

FITNNHVLIQBMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation

The primary synthesis involves a condensation reaction between ethyl acetoacetate and 3-chloroaniline under basic conditions. This method, adapted from analogous crotonate syntheses, typically employs sodium ethoxide or potassium carbonate as catalysts. The reaction proceeds via nucleophilic attack of the amine on the β-keto ester, followed by dehydration to form the α,β-unsaturated crotonate.

Reaction Scheme:

Typical conditions yield 70–85% product purity, requiring subsequent purification via vacuum distillation or recrystallization.

Acid-Mediated Cyclization

Alternative approaches use hydrochloric acid or acetic acid to facilitate imine formation prior to cyclization. This two-step process improves regioselectivity for the 3-chloroanilino derivative:

-

Imine Formation:

-

Cyclization:

This method achieves higher yields (up to 92%) but requires strict temperature control to prevent decomposition.

Catalytic Systems and Optimization

Homogeneous Catalysis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | Ethanol | 80 | 78 | 85 |

| NaOEt | Toluene | 110 | 82 | 88 |

| HCOOH | DMF | 90 | 89 | 93 |

Data extrapolated from analogous syntheses show formic acid in dimethylformamide (DMF) enhances reaction efficiency by stabilizing the transition state through hydrogen bonding.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of 3-chloroaniline but may necessitate higher temperatures. Non-polar solvents like toluene favor dehydration steps, reducing reaction time by 20–30%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot studies using tubular reactors demonstrate:

-

Residence Time: 15–20 minutes

-

Throughput: 50 kg/day

-

Yield Consistency: ±2% variance

This method reduces side product formation compared to batch processes.

Purification Protocols

Recrystallization Solvents:

-

Ethyl acetate/hexane (1:3): 95% recovery

-

Methanol/water (4:1): 89% recovery

High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity after two recrystallization cycles.

Mechanistic Insights and Side Reactions

Competing Pathways

-

O-Acylation: <5% occurrence, minimized by excess amine

-

Polymerization: Controlled via inhibitor additives (e.g., hydroquinone) at 0.1–0.5 wt%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloroanilino)crotonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-chloroanilino)crotonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chloroanilino)crotonate involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, potentially inhibiting their activity. The crotonate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ethyl 3-(4-Chloroanilino)crotonate (CAS 66558-25-6)

- Molecular Formula: C₁₂H₁₄ClNO₂ .

- Key Differences: The chloro substituent is para to the amino group (4-position) instead of meta (3-position). This positional isomerism affects electronic distribution and cyclization behavior.

Ethyl 3-(2-Chloroanilino)crotonate

- Predicted Impact : A 2-chloro substituent may introduce steric hindrance, altering reaction kinetics in cyclization compared to meta/para isomers.

Halogen-Substituted Analogs

Ethyl 3-(4-Fluoroanilino)crotonate (CAS 18529-17-4)

- Molecular Formula: C₁₂H₁₄FNO₂ .

- Unlike the chloro derivative, fluoro analogs may exhibit distinct pharmacological profiles due to improved metabolic stability .

Ethyl 3-(3-Bromoanilino)crotonate

- Related Compound: Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate hydrochloride (C₁₈H₁₉BrClNO₂) suggests bromine’s bulkier size could hinder molecular packing, leading to differences in crystallinity.

Functional Group Modifications

Ethyl 3-Anilinocrotonate (CAS 6287-35-0)

- Molecular Formula: C₁₂H₁₅NO₂ .

- This compound is reported as an oil , unlike crystalline chloro derivatives, highlighting how substituents influence physical states .

Ethyl 3-(5-Chloro-2-Methoxyanilino)-2-cyanoprop-2-enoate (CAS 1185299-90-4)

- Molecular Features: Incorporates methoxy and cyano groups .

- Impact: The methoxy group enhances electron-donating capacity, while the cyano group introduces polarity, likely altering solubility and reactivity in nucleophilic reactions.

Morpholine and Heterocyclic Derivatives

Ethyl 3-Morpholinocrotonate

- Molecular Formula: C₁₁H₁₇NO₃ .

- Such derivatives may exhibit improved bioavailability .

Comparative Data Table

Q & A

Q. Methodological Answer :

Irradiation setup :

- Use a 500-W mercury lamp (Pyrex-filtered, >300 nm) in quartz/Pyrex tubes.

- Dissolve compound in ethanol (40:1 molar ratio to substrate) with benzophenone (photosensitizer) .

Monitoring isomerization :

- Track trans/cis ratio via GC-MS (e.g., DB-5 column, 45°C to 250°C ramp).

- Retention times: trans (2.95 min), cis (2.5 min) under identical conditions .

Mechanistic insight :

- Radical-mediated isomerization favors trans→cis conversion.

- Confirm via H NMR coupling constants: J > J .

Advanced Question: What advanced NMR techniques resolve complex spin systems in this compound?

Q. Methodological Answer :

2D COSY :

- Identifies coupled protons (e.g., ethyl CH ↔ CH, crotonate CH=CH).

- Cross-peaks between δ 4.2 (ethyl CH) and δ 1.3 (CH) confirm connectivity .

HMBC :

- Correlates H signals to C across long-range couplings (e.g., amine NH to carbonyl carbon).

- Key correlations: δ 6.8–7.2 (aromatic H) → δ 150 ppm (quaternary aryl carbon) .

TOCSY :

- Isolates spin systems (e.g., ethyl group vs. crotonate backbone) by detecting J-coupled networks.

- No cross-peaks between ethyl and crotonate spins due to ester oxygen decoupling .

Advanced Question: How is computational modeling used to predict reactivity and degradation pathways?

Q. Methodological Answer :

DFT calculations (Gaussian 09) :

- Optimize geometry at B3LYP/6-311G(d,p) level.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Reaction pathway simulation :

- Model OH radical addition to the crotonate double bond.

- Transition state (TS) analysis confirms preferential attack at the β-carbon .

Environmental fate prediction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.